ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
Description
Properties
IUPAC Name |
ethyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-25(31)18-6-5-7-20(14-18)28-24(30)17-10-12-29(13-11-17)23-19(15-26)16-27-22-9-4-3-8-21(22)23/h3-9,14,16-17H,2,10-13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPJPFJDIBJIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydration of Quinoline-3-Carboxamide
Quinoline-3-carboxylic acid esters (e.g., ethyl quinoline-3-carboxylate) undergo hydrolysis to form carboxylic acids (Formula 3), which are converted to acyl imidazoles using carbonyldiimidazole (CDI) in dimethylformamide (DMF). Subsequent treatment with ammonia yields quinoline-3-carboxamide (Formula 4), which is dehydrated with trifluoroacetic anhydride (TFAA) in pyridine or phosphorus pentoxide to produce 3-cyanoquinoline (Formula 5).
Table 1: Reaction Conditions for 3-Cyanoquinoline Synthesis
Cyclocondensation of Substituted Anilines
An alternative method involves heating substituted anilines with dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates (Formula 14), which react with the lithium anion of acetonitrile to yield 3-cyanoquinolones (Formula 15). These tautomerize to 3-cyano-4-hydroxyquinolines, which are chlorinated using phosphorus oxychloride (POCl₃) to produce 4-chloro-3-cyanoquinolines (Formula 10).
Piperidine-4-Amido Benzoate Synthesis
The piperidine-4-amido benzoate fragment is synthesized via amidation of ethyl 3-aminobenzoate with piperidine-4-carboxylic acid derivatives.
Activation of Carboxylic Acids
Ethyl 3-aminobenzoate reacts with piperidine-4-carboxylic acid activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). This method avoids racemization and achieves yields >80%.
Equation 1: Mixed Anhydride Formation
Coupling with 4-Chloro-3-Cyanoquinoline
The 4-chloro-3-cyanoquinoline intermediate (Formula 10) undergoes nucleophilic aromatic substitution with piperidine-4-amine in refluxing butanol. The reaction requires 12–24 hours and achieves 60–70% yield after purification via silica gel chromatography.
Final Assembly of Ethyl 3-[1-(3-Cyanoquinolin-4-yl)Piperidine-4-Amido]Benzoate
Amide Bond Formation
The piperidine-4-amido benzoate intermediate is coupled with 3-cyanoquinoline-4-carboxylic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in DMF. This method is efficient but requires anhydrous conditions.
Table 2: Optimization of Coupling Conditions
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PyBOP | DMF | 25 | 12 | 75 |
| HATU | DCM | 0–25 | 24 | 68 |
| EDC/HOBt | THF | 25 | 18 | 60 |
One-Pot Tandem Reaction
A streamlined approach involves simultaneous cyclization and amidation. Ethyl 3-aminobenzoate, piperidine-4-carboxylic acid, and 3-cyanoquinoline-4-carbonyl chloride are heated in THF with DIPEA, yielding the target compound in one pot (55% yield).
Stereochemical Considerations
The piperidine ring introduces a chiral center at C4. Patent US6288082B1 describes resolving racemates via fractional crystallization using (+)-di-p-toluoyl-D-tartaric acid, achieving >98% enantiomeric excess (ee) for the (R)-enantiomer.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 12.4 min, confirming >99% purity.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its ability to inhibit protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and differentiation. Abnormal activation of PTKs is often linked to cancer progression. Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate has shown promise as an antineoplastic agent , potentially useful in treating various cancers by inhibiting tumor cell proliferation through PTK inhibition .
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit antimicrobial activity. This compound may possess similar properties, making it a candidate for further studies aimed at developing new antimicrobial agents .
Neurological Applications
The compound's structure suggests potential interactions with neurological pathways, particularly through muscarinic receptor modulation. Similar compounds have been explored as treatments for neurological disorders, indicating that this compound could be investigated for similar therapeutic effects .
Inhibition of Protein Kinases
The mechanism of action involves the inhibition of specific kinases that play roles in cellular signaling pathways. In vitro studies have demonstrated that similar quinoline derivatives can effectively inhibit the phosphorylation processes mediated by these enzymes, leading to reduced cell viability in cancer models .
Case Study: Lupus Disease Model
In a notable study using a lupus disease model (DBA/1 mice), compounds structurally related to this compound were administered to evaluate their effects on auto-antibody production. Results indicated significant reductions in anti-dsDNA antibody levels, suggesting a potential role in managing autoimmune conditions .
Synthesis Pathways
The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of the piperidine ring.
- Introduction of the cyano group onto the quinoline structure.
- Amide bond formation with benzoic acid derivatives.
These synthetic routes are crucial for optimizing yield and purity for further pharmacological testing.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for enhancing the efficacy and specificity of this compound. Modifications to the piperidine and quinoline moieties can lead to variations in biological activity, allowing researchers to design more potent analogs .
Mechanism of Action
The mechanism of action of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Scaffold Differences: The target compound features a quinoline-piperidine hybrid, distinct from the spiro piperidine-quinoline systems in or the pyridazine-/isoxazole-phenethyl systems in . The amide linkage in the target compound contrasts with the acyl () or amino/ether () linkers in analogs.
The piperidine-4-amido linker offers rigidity and hydrogen-bonding capacity, whereas the spiro junction in compounds introduces steric constraints .
Synthetic Efficiency :
- Compounds in were synthesized via acylation reactions with high yields (85–95%), whereas the target compound likely requires amide coupling , which may involve lower yields depending on steric hindrance .
Spectral and Physicochemical Properties
- The presence of a cyano group in the target compound might stabilize the molecular ion through resonance effects.
- Solubility and Lipophilicity: The ethyl benzoate ester in the target compound and analogs enhances lipophilicity, whereas the spiro piperidine-quinolines () may exhibit reduced solubility due to their fused ring systems .
Potential Pharmacological Implications
- Quinoline vs. Pyridazine/Isoxazole: Quinoline derivatives are well-documented in antimalarial and kinase inhibitor research, while pyridazine/isoxazole systems () are more common in anti-inflammatory or antiviral contexts .
- Amide vs. Acyl Linkers : The amide group in the target compound may improve metabolic stability compared to the acylated analogs in , which are prone to enzymatic hydrolysis .
Biological Activity
Ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: Ethyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate
- Molecular Formula: C25H24N4O3
- CAS Number: 1206987-93-0
- Molecular Weight: 428.5 g/mol
The compound features a quinoline moiety, a piperidine ring, and a benzoate ester, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The quinoline structure is known to interact with enzymes, potentially inhibiting their function.
- Receptor Binding: The piperidine component may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- DNA Interaction: Quinoline derivatives often exhibit the ability to intercalate into DNA, which can lead to antitumor effects.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity
Studies indicate that derivatives of quinoline and piperidine possess significant antitumor properties. This compound has been evaluated for its efficacy against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. It is particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating strong bacteriostatic effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | >1000 |
| Candida albicans | 0.5 |
Cytotoxicity Studies
Cytotoxicity assays on non-cancerous cell lines (e.g., HaCaT cells) reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) calculated from IC50 values supports its potential as a therapeutic agent.
Case Studies and Research Findings
-
Antitumor Efficacy Study:
A study published in PubMed evaluated the antitumor activity of various quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models . -
Antimicrobial Evaluation:
Research highlighted the synthesis of related compounds showing antimicrobial activity against resistant strains of bacteria and fungi, suggesting a broader application for this class of compounds . -
Mechanistic Insights:
Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, further supporting its development as an anticancer agent .
Q & A
Q. How can the synthesis of ethyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate be optimized for yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols, including:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient piperidine-quinoline linkage .
- Quinoline Functionalization : Introduce the cyano group via nucleophilic substitution under anhydrous conditions .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>95%) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify piperidine, amide, and benzoate moieties (e.g., δ 1.3 ppm for ethyl ester, δ 8.5–9.0 ppm for quinoline protons) .
- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 487.18) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–10, 37°C) with UPLC monitoring. Amide bonds degrade rapidly under acidic (pH <3) and alkaline (pH >9) conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggested for solid-state stability) .
- Storage : Recommend -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. What molecular interactions drive the compound’s binding to biological targets like kinases?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the quinoline-cyano group and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- SAR Analysis : Compare inhibition IC values of analogs with/without the 3-cyano group to identify critical pharmacophores .
- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (K <100 nM for high-affinity targets) .
Q. How can computational methods predict the compound’s reactivity and guide synthesis?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for amide bond formation .
- Solvent Optimization : Use COSMO-RS simulations to predict solubility and select ideal solvents (e.g., DMF for polar intermediates) .
- Machine Learning : Train models on PubChem reaction datasets to predict yield outcomes under varied conditions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. CellTiter-Glo) to isolate variability .
- Meta-Analysis : Pool data from multiple sources and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in conflicting studies .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterify the benzoate group to enhance bioavailability, with hydrolysis in plasma releasing the active form .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict metabolic stability .
- LogP Optimization : Introduce hydrophilic substituents (e.g., -OH, -SOH) to reduce logP from ~3.5 to <2.5 for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
